molecular formula C19H16N2 B8514557 benzaldehyde N,N-diphenylhydrazone

benzaldehyde N,N-diphenylhydrazone

Cat. No.: B8514557
M. Wt: 272.3 g/mol
InChI Key: VREONUZGDYDJLN-UHFFFAOYSA-N
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Description

Benzaldehyde N,N-diphenylhydrazone is a hydrazone derivative formed by the condensation of benzaldehyde with N,N-diphenylhydrazine. Its chemical structure features a benzaldehyde moiety linked to a diphenylhydrazone group (C₆H₅CH=NN(C₆H₅)₂) . This compound is characterized by its crystalline solid state, molecular formula C₁₉H₁₆N₂, and CAS number 588-64-7 (for the phenylhydrazone variant; diphenyl derivatives may vary) .

Properties

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

N-(benzylideneamino)-N-phenylaniline

InChI

InChI=1S/C19H16N2/c1-4-10-17(11-5-1)16-20-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H

InChI Key

VREONUZGDYDJLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of benzaldehyde N,N-diphenylhydrazone, highlighting differences in substituents and physical/chemical properties:

Compound Name Molecular Formula CAS Number Key Substituents Applications/Properties References
This compound C₁₉H₁₆N₂ 85171-94-4 N,N-diphenylamino group Organic semiconductors (low on/off ratio in OFETs)
4-(Diethylamino)this compound C₂₃H₂₅N₃ 68189-23-1 Diethylamino group at para-position Photosensitizers, electronic materials
Benzaldehyde N,N-dimethylhydrazone C₉H₁₂N₂ 1075-70-3 N,N-dimethylamino group Liquid crystalline materials; bp: 253°C
Benzaldehyde phenylhydrazone C₁₃H₁₂N₂ 588-64-7 Single phenyl group Antioxidant studies, thermal analysis
4-Diphenylaminobenzaldehyde N-methyl-N-phenylhydrazone C₂₆H₂₂N₃ Not specified Diphenylamino and methyl-phenyl groups High on/off ratio (180) in OFETs

Reactivity and Functional Differences

  • Electrochemical Behavior : Benzaldehyde benzoylhydrazone undergoes N–N bond cleavage during electrochemical reduction, yielding benzamide (19%) and benzaldehyde (6%) as major products. This contrasts with benzaldehyde phenylhydrazone, which lacks electron-withdrawing groups and exhibits slower redox kinetics .
  • Synthetic Pathways: Hydrazones are typically synthesized via condensation of aldehydes with hydrazides. For example, this compound is prepared by reacting benzaldehyde with N,N-diphenylhydrazine under acidic conditions, analogous to the synthesis of nicotinohydrazide derivatives .

Performance in Organic Electronics

In contrast, 4-diphenylaminobenzaldehyde N-methyl-N-phenylhydrazone achieves an on/off ratio of 180, attributed to its planar structure and enhanced π-π stacking .

Key Research Findings

  • Thermodynamic Stability : Benzaldehyde phenylhydrazone (CAS 588-64-7) has a higher melting point (∼150°C) compared to N,N-dimethylhydrazone derivatives (mp: ∼80°C), reflecting stronger intermolecular interactions in phenyl-substituted variants .
  • Solubility: Diphenylamino substituents (e.g., in 4-(diethylamino)this compound) improve solubility in polar aprotic solvents like DMF, critical for solution-processed electronic devices .

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